

1-Octylpyridinium chloride as a cationic surfactant

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An In-Depth Technical Guide to **1-Octylpyridinium Chloride** as a Cationic Surfactant

Authored by: Gemini, Senior Application Scientist Abstract

1-Octylpyridinium chloride (OPC) is a versatile cationic surfactant and ionic liquid characterized by a positively charged pyridinium head group and an eight-carbon hydrophobic tail. This amphiphilic structure drives its self-assembly in aqueous solutions to form micelles, enabling a wide range of applications. This technical guide provides a comprehensive overview of OPC, detailing its physicochemical properties, mechanisms of action, and key applications in antimicrobial formulations and advanced drug delivery systems. Furthermore, it offers detailed, field-proven experimental protocols for its characterization and utilization, aimed at researchers, chemists, and drug development professionals.

Introduction to 1-Octylpyridinium Chloride

1-Octylpyridinium chloride, a member of the N-alkylpyridinium halide family, is recognized for its dual identity as both a cationic surfactant and a room-temperature ionic liquid. Its structure consists of a hydrophilic pyridinium ring, which imparts a permanent positive charge, and a hydrophobic octyl (C8) alkyl chain. This molecular architecture is fundamental to its surface-active properties and its ability to self-aggregate in solution. OPC and its homologues are of significant interest due to their efficacy as antimicrobial agents, their role as stabilizers in

nanoparticle formulations, and their potential to enhance the solubility and delivery of therapeutic agents.^[1]

Physicochemical Properties and Molecular Behavior

The functional characteristics of **1-octylpyridinium chloride** are a direct consequence of its chemical structure and physical properties.

Molecular Structure and Synthesis

OPC is composed of a 1-octylpyridin-1-ium cation and a chloride anion.^[2] The synthesis of N-alkylpyridinium chlorides is typically achieved through a quaternization reaction, specifically the Menshutkin reaction. This involves the nucleophilic attack of the nitrogen atom in the pyridine ring on an alkyl halide, such as 1-chlorooctane or 1-bromooctane. The reaction is generally performed under reflux in a suitable solvent or neat.^{[3][4][5]} Subsequent purification often involves recrystallization from a solvent mixture, such as ethanol and acetone, to yield the final product.^[4]

Core Physicochemical Data

The essential properties of **1-Octylpyridinium Chloride** are summarized below for quick reference.

Property	Value	Source(s)
Chemical Name	1-Octylpyridinium chloride	[2]
Synonyms	N-Octylpyridinium chloride, [C8Py]Cl	[2] [6]
CAS Number	4086-73-1	[2] [6]
Molecular Formula	C ₁₃ H ₂₂ ClN	[2]
Molecular Weight	227.77 g/mol	[2]
Appearance	White to yellowish crystalline powder	[6]

Micellization and Critical Micelle Concentration (CMC)

Like all surfactants, OPC monomers in an aqueous solution will preferentially adsorb at the air-water interface. As the concentration increases to a critical point—the Critical Micelle Concentration (CMC)—the monomers spontaneously self-assemble into spherical or ellipsoidal aggregates known as micelles.^[7] In these structures, the hydrophobic octyl tails form a core to minimize contact with water, while the hydrophilic pyridinium heads form an outer shell, or corona, that interfaces with the aqueous environment.

The CMC is a fundamental parameter that dictates the onset of a surfactant's functional properties, such as solubilization and detergency.^[8] It is highly dependent on factors like temperature, ionic strength, and the presence of other solutes.^{[7][9]} For ionic surfactants, the addition of an electrolyte (like NaCl) typically lowers the CMC by shielding the electrostatic repulsion between the charged head groups, thus favoring micelle formation at lower concentrations.^[10] The precise CMC of OPC should be determined experimentally for the specific conditions of use.

Caption: Molecular structure of OPC and its self-assembly into a micelle.

Key Applications and Mechanisms of Action

OPC's utility stems primarily from its potent antimicrobial activity and its function as a formulation excipient in drug delivery.

Broad-Spectrum Antimicrobial Agent

N-alkylpyridinium compounds, particularly those with alkyl chains of 12 to 16 carbons, are well-documented for their broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, fungi, and some viruses.^{[3][11][12]} The primary mechanism of action is the disruption of the microbial cell membrane.^[3]

Causality of Antimicrobial Action:

- Electrostatic Adsorption: The positively charged pyridinium head group electrostatically binds to the negatively charged components of the bacterial cell wall and membrane (e.g., teichoic acids in Gram-positive bacteria, lipopolysaccharides in Gram-negative bacteria).^[13]

- Membrane Penetration & Disruption: Following adsorption, the hydrophobic octyl tail penetrates the lipid bilayer. This insertion disrupts the membrane's structural integrity, increasing its fluidity and permeability.
- Cell Lysis: The progressive membrane damage leads to the leakage of essential intracellular components, such as ions and metabolites, ultimately resulting in cell death.[\[14\]](#)

Because this mechanism is a physical disruption of the membrane rather than an inhibition of a specific metabolic pathway, the development of microbial resistance is less common compared to traditional antibiotics.

Caption: Antimicrobial mechanism of OPC via electrostatic binding and membrane disruption.

Excipient for Drug Delivery Systems

The ability of OPC to form micelles above its CMC makes it a valuable tool in pharmaceutical formulations. The hydrophobic core of these micelles can serve as a nanocarrier to encapsulate poorly water-soluble (lipophilic) drugs.[\[14\]](#)[\[15\]](#)

Rationale for Use in Drug Delivery:

- Solubility Enhancement: By sequestering a hydrophobic drug within the micellar core, its apparent aqueous solubility is dramatically increased, which can improve bioavailability for oral or parenteral administration.[\[16\]](#)
- Nanoparticle Stabilization: OPC can act as a stabilizing agent in the formulation of polymeric or lipid-based nanoparticles, where its positive charge imparts colloidal stability through electrostatic repulsion, preventing particle aggregation.
- Sustained Release: Nanoparticle delivery systems formulated with surfactants like OPC can provide controlled and sustained release of the encapsulated drug, prolonging its therapeutic effect.[\[14\]](#)[\[15\]](#)

Essential Experimental Protocols

The following protocols provide robust, validated methods for characterizing and utilizing **1-octylpyridinium chloride** in a research setting.

Protocol: Determination of CMC by Conductometry

Conductometry is a highly reliable and straightforward method for determining the CMC of ionic surfactants. The principle is based on the change in molar conductivity as surfactant monomers aggregate into less mobile, charged micelles.[\[1\]](#)[\[17\]](#)

Methodology:

- Preparation of Stock Solution: Accurately prepare a concentrated stock solution of OPC in deionized water (e.g., 50 mM). Ensure complete dissolution.
- Instrument Calibration: Calibrate a laboratory conductivity meter using standard potassium chloride (KCl) solutions as per the manufacturer's instructions.
- Titration & Measurement:
 - Place a known volume of deionized water (e.g., 50 mL) in a thermostatted beaker at a constant temperature (e.g., 25°C) with gentle stirring.
 - Measure the initial conductivity of the water.
 - Add small, precise aliquots of the OPC stock solution to the beaker using a micropipette.
 - Allow the system to equilibrate for 1-2 minutes after each addition and record the conductivity. Continue this process well beyond the expected CMC.
- Data Analysis:
 - Correct the measured conductivity for the dilution effect of adding the stock solution.
 - Plot the specific conductivity (κ) as a function of the OPC concentration (C).
 - The resulting plot will show two distinct linear regions. The first, steeper slope corresponds to the conductivity of the free monomers. The second, shallower slope appears after micelle formation begins.[\[18\]](#)
 - The CMC is determined from the intersection point of the two extrapolated linear portions of the graph.

Self-Validation Insight: The presence of two clear, intersecting linear regions in the plot validates the data quality. An indistinct break point may suggest impurities in the surfactant or temperature fluctuations during the measurement.

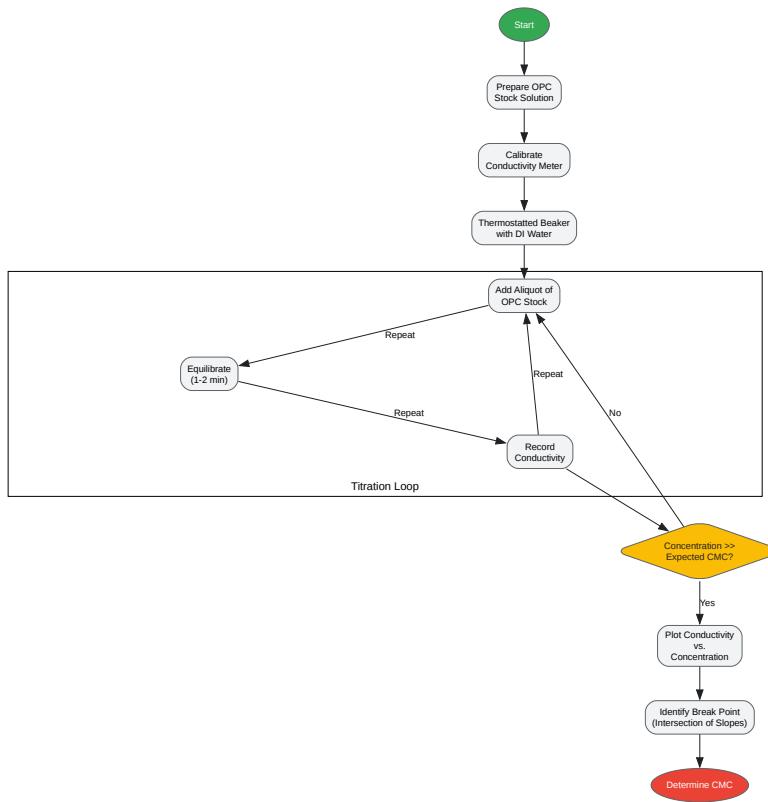


Figure 3. Experimental Workflow for CMC Determination by Conductometry

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Caption: Workflow diagram for determining the CMC of OPC using conductometry.

Protocol: Formulation of a Drug-Loaded Nanoparticle System

This protocol describes a general solvent evaporation method for encapsulating a model hydrophobic drug into OPC-stabilized polymeric nanoparticles (e.g., using PLGA - poly(lactic-co-glycolic acid)).

Methodology:

- Organic Phase Preparation: Dissolve a known amount of the polymer (e.g., 50 mg PLGA) and the hydrophobic drug (e.g., 5 mg curcumin) in a minimal volume of a water-miscible organic solvent (e.g., 2 mL acetone or acetonitrile).
- Aqueous Phase Preparation: Prepare an aqueous solution of **1-octylpyridinium chloride** at a concentration several times higher than its predetermined CMC (e.g., 10 mL of 5 mM OPC).
- Nano-precipitation:
 - Place the aqueous OPC solution in a beaker under moderate magnetic stirring.
 - Using a syringe pump for a controlled addition rate, add the organic phase dropwise into the aqueous phase.
 - The rapid diffusion of the solvent into the water causes the polymer and drug to precipitate, forming nanoparticles that are instantly stabilized by the OPC surfactant.
- Solvent Removal: Stir the resulting nano-suspension in a fume hood for several hours (or use a rotary evaporator) to completely remove the organic solvent.
- Purification (Optional but Recommended): To remove excess, non-adsorbed OPC and free drug, centrifuge the nanoparticle suspension and redisperse the pellet in fresh deionized water. Repeat this washing step 2-3 times.
- Characterization: Analyze the final formulation for particle size and size distribution (using Dynamic Light Scattering), surface charge (Zeta Potential), and drug encapsulation efficiency (by dissolving the nanoparticles and quantifying the drug content via HPLC or UV-Vis spectroscopy).

Causality of Experimental Choices: The use of OPC above its CMC ensures that a sufficient concentration of surfactant is available to immediately coat the newly formed nanoparticles, preventing their aggregation and ensuring a stable colloidal suspension. The positive charge from the pyridinium head groups creates a high positive zeta potential, which further enhances stability through electrostatic repulsion.

Toxicology and Safety Profile

While effective as antimicrobials, N-alkylpyridinium chlorides are not without toxicological considerations. Acute toxicity is generally moderate to high, and studies on related compounds show that toxicity tends to increase with the length of the alkyl side chain.[19][20] The primary hazards are skin and eye irritation or damage upon direct contact with the concentrated material.[19][21] For applications in drug delivery or personal care, the concentration is a critical factor. The EU Scientific Committee on Consumer Safety (SCCS) has deemed the related cetylpyridinium chloride safe for consumer use in oral and dermal products at low concentrations (e.g., up to 0.1% in mouthwashes).[19] Therefore, formulation development must carefully balance antimicrobial or excipient efficacy with the potential for cytotoxicity at higher concentrations.

Conclusion

1-Octylpyridinium chloride is a functionally rich cationic surfactant with a well-defined structure that underpins its utility in diverse scientific fields. Its ability to disrupt microbial membranes makes it a potent antiseptic, while its self-assembly into micelles provides a powerful platform for the formulation and delivery of hydrophobic drugs. By understanding its fundamental physicochemical properties and employing robust experimental methodologies as detailed in this guide, researchers and drug development professionals can effectively harness the potential of this versatile compound for innovative applications.

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